Benzothiazole-2-sulfonyl fluoride
Overview
Description
Benzothiazole derivatives are a class of aromatic heterocycles that have garnered significant interest due to their diverse applications in medicinal chemistry, natural product synthesis, and as sensors for various ions. These compounds are characterized by a benzene ring fused to a thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The reactivity and stability of these compounds are influenced by the functional groups attached to the core benzothiazole structure, which can be manipulated to produce a wide range of chemical entities with varying properties and applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the use of sulfonic-acid-functionalized activated carbon as a heterogeneous catalyst for the synthesis of 2-substituted benzimidazole and benzothiazole. This method is noted for its simplicity and efficiency, with the catalyst being recoverable and reusable for multiple cycles without significant loss of activity . Another method includes the liquid-phase synthesis using a novel acid fluoride, which allows for the generation of a diverse set of aromatic heterocycles, including benzothiazoles . Electrochemical fluorination has also been employed to selectively introduce fluorine atoms into the benzothiazole structure, demonstrating regioselective monofluorination .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic properties of the molecule. For instance, crystal structure determination has been used to elucidate the structure of novel cyclic sulfonimidoyl fluorides derived from benzothiazole, providing insights into their three-dimensional conformation . Additionally, structural and theoretical studies on benzothiazole sulfonation intermediates and products have revealed details about protonation states, ion pairing, and zwitterionic forms, as well as intermolecular interactions such as hydrogen bonding .
Chemical Reactions Analysis
Benzothiazole derivatives participate in a range of chemical reactions, reflecting their versatile reactivity. For example, 2-benzothiazolyl-N-(arenesulfonyl)-sulfinimidoyl fluorides have been synthesized and shown to react with amines and thiols to yield various sulfonimidoyl amides and disulfides, demonstrating the potential for creating diverse chemical structures . Copper(II) complexes with N-benzothiazole sulfonamides have been synthesized, where the sulfonamidate anions act as counterions, indicating the ability of benzothiazole derivatives to form coordination compounds with metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and the nature of their substituents. Novel benzothiadiazole derivatives have been used as selective fluorescent and colorimetric sensors for fluoride ion, showcasing their utility in sensing applications. These compounds exhibit high sensitivity and selectivity for fluoride ions, which can be visually observed due to changes in color and fluorescence . Furthermore, fluorine-18 labeled benzothiazole derivatives have been evaluated as amyloid imaging agents, indicating their potential use in the diagnosis of neurodegenerative diseases such as Alzheimer's .
Scientific Research Applications
Selective Fluorescent and Colorimetric Sensors
Benzothiazole derivatives, including those related to Benzothiazole-2-sulfonyl fluoride, have been used as selective fluorescent and colorimetric sensors for fluoride ions. Novel 2,1,3-benzothiadiazole derivatives display colorimetric and fluorescent responses specifically to fluoride ions among various anions tested, due to hydrogen bond interactions and deprotonation processes (Wu et al., 2016).
Hydroxylamine Reactions with Sulfonyl Fluorides
Benzothiazole-2-sulfonamides react with hydroxylamine to form 2-hydroxybenzothiazole, sulfur dioxide, and the corresponding amine, showcasing the potential of Benzothiazole-2-sulfonyl fluoride in synthetic chemistry. This reaction highlights the use of oxygen attack in the transformation of sulfonamides to hydroxyl groups (Kamps et al., 2013).
Enhancement of Pharmacological Properties
Incorporating fluorine atoms, as seen in Benzothiazole-2-sulfonyl fluoride, enhances pharmacological properties of drugs. The fluorine atom's small radius, high electron affinity, and low polarizability contribute to improved biological half-life, receptor binding, and lipophilic character, playing a crucial role in drug discovery (Mahapatra & Hazra, 2023).
Electrochemical Oxidative Coupling
Benzothiazole derivatives, including Benzothiazole-2-sulfonyl fluoride, are synthesized through electrochemical oxidative coupling. This process uses thiols or disulfides and potassium fluoride, demonstrating a mild, environmentally friendly approach with broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides (Laudadio et al., 2019).
Noncovalent Interactions Analysis
Studies on aromatic Sulfonyl Fluoride motifs, related to Benzothiazole-2-sulfonyl fluoride, reveal the nature of noncovalent interactions. These studies show that fluorine atoms form close interactions with several π bonds, providing insights into the molecular structures and properties of sulfonyl fluorides (Bellia et al., 2022).
Anti-Microbial Activity
Benzothiazole-2-sulfonyl fluoride derivatives have been investigated for their anti-microbial activity. The incorporation of fluorine and sulphonamide groups into benzothiazole structures enhances their biodynamic properties, leading to the synthesis of compounds with potential anti-microbial effects (Jagtap et al., 2010).
Fluoroalkylative Aryl Migration
Benzothiazole-2-sulfonyl fluoride derivatives have been used in fluoroalkylative aryl migration processes. This method involves the synthesis of fluorinated sulfinate salts as precursors for di- and monofluoroalkyl radical generation, highlighting the versatility of benzothiazole-2-sulfonyl fluoride in synthetic chemistry (He et al., 2015).
Safety And Hazards
Future Directions
Benzothiazole and its derivatives have found widespread applications in various fields such as organic synthesis, chemical biology, drug discovery, and materials science . They have been used in the construction of fluorescent probes, scale inhibitors, functional molecules, dyes, drugs, sensors, etc . Future research may focus on developing more potent biologically active benzothiazole-based drugs and exploring their potential applications in treating diseases like Alzheimer’s .
properties
IUPAC Name |
1,3-benzothiazole-2-sulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKAAUWKENUQEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467980 | |
Record name | Benzothiazole-2-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole-2-sulfonyl fluoride | |
CAS RN |
878376-34-2 | |
Record name | Benzothiazole-2-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.